4-(3-Trifluoromethylanilino)pyrimidine-5-carboxylic acid
Description
Properties
CAS No. |
6454-66-6 |
|---|---|
Molecular Formula |
C12H8F3N3O2 |
Molecular Weight |
283.21 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)7-2-1-3-8(4-7)18-10-9(11(19)20)5-16-6-17-10/h1-6H,(H,19,20)(H,16,17,18) |
InChI Key |
SPUINZMFNWDZEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NC=C2C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-((3-(Trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid involves the reaction of 4-amino-2-trifluoromethylpyrimidine with carbon dioxide. This reaction typically requires specific conditions such as the presence of a base to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the phenyl or pyrimidine rings.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-(Trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific proteins or enzymes, making it a valuable tool for biochemical studies .
Medicine
In medicinal chemistry, 4-((3-(Trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. The trifluoromethyl group can improve the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability .
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices .
Mechanism of Action
The mechanism of action of 4-((3-(Trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity. The exact molecular pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
2-(Methylthio)-4-(4-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylic acid (CAS 1065075-64-0)
- Structure : Position 2 has a methylthio (-SCH₃) group instead of a hydrogen atom.
- Molecular Formula : C₁₃H₁₀F₃N₃O₂S.
- Molar Mass : 329.3 g/mol.
4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid (CAS 220880-12-6)
- Structure: Lacks the anilino group at position 3.
- Molecular Formula : C₆H₃F₃N₂O₂.
- Molar Mass : 196.10 g/mol.
- Primarily used as a chemical intermediate rather than a bioactive compound .
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile
- Structure : Features a chlorobenzylsulfanyl group at position 2, a 2-methylpropyl group at position 4, and a nitrile (-CN) at position 4.
- Biological Activity : Acts as a DNA synthesis inhibitor, targeting enzymes critical for nucleotide metabolism.
- Key Differences :
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid
Biological Activity
4-(3-Trifluoromethylanilino)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Synthesis
The synthesis of 4-(3-trifluoromethylanilino)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Pyrimidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Trifluoromethyl Group : The trifluoromethyl group is added via electrophilic fluorination methods.
- Carboxylic Acid Functionalization : The carboxylic acid group is introduced through hydrolysis or carbonylation processes.
Antimicrobial Properties
Research has indicated that derivatives of pyrimidine compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related pyrimidine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with some compounds demonstrating significant inhibition zones ranging from 10 to 18 mm .
Anticancer Activity
4-(3-Trifluoromethylanilino)pyrimidine-5-carboxylic acid has been investigated for its potential anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines by interacting with specific molecular targets, disrupting cellular functions, and leading to cell death .
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, thereby disrupting cancer cell proliferation.
- DNA Intercalation : Similar to other pyrimidine derivatives, it may intercalate into DNA, causing structural alterations that lead to apoptosis.
- Interaction with Receptors : It could also bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Case Studies
- Antimicrobial Studies : A study reported that certain derivatives showed potent activity against resistant strains of bacteria, indicating their potential as therapeutic agents in treating infections .
- In Vivo Models : In animal models, compounds similar to 4-(3-trifluoromethylanilino)pyrimidine-5-carboxylic acid demonstrated significant tumor growth inhibition, supporting their use in cancer therapy .
Data Table: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | Result (Inhibition Zone/MIC) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 14-18 mm |
| Antimicrobial | Bacillus subtilis | 10-13 mm |
| Anticancer | Various Cancer Cell Lines | Induced apoptosis |
| Enzyme Inhibition | Various Metabolic Enzymes | Significant inhibition |
Q & A
Q. What are the standard synthetic routes for 4-(3-trifluoromethylanilino)pyrimidine-5-carboxylic acid?
The compound is synthesized via a two-step process:
- Step 1 : Reacting 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with (6-(trifluoromethyl)pyridin-3-yl)boronic acid under Suzuki-Miyaura coupling conditions to form the ethyl ester intermediate.
- Step 2 : Hydrolysis of the ester using a mixture of ethanol and water with sodium hydroxide (0.20 mmol) at room temperature for 1 hour. The crude product is acidified with HCl and purified via ethyl acetate extraction, followed by drying over magnesium sulfate and filtration . Analytical Confirmation : LCMS (m/z 338 [M+H]⁺) and HPLC retention time (1.26 minutes under SMD-TFA05 conditions) are critical for verifying purity .
Q. How can researchers optimize reaction conditions during synthesis?
Key parameters include:
- Temperature : Maintain room temperature during hydrolysis to avoid side reactions.
- Solvent Ratio : Use a 1:1 ethanol-water mixture to balance solubility and reactivity.
- Stoichiometry : A 2:1 molar ratio of NaOH to ester ensures complete hydrolysis. Post-reaction, concentrate under reduced pressure and acidify carefully to precipitate the product .
Q. What purification methods are recommended for this compound?
- Liquid-Liquid Extraction : Ethyl acetate is effective for isolating the carboxylic acid after acidification.
- Drying Agents : Anhydrous magnesium sulfate removes residual water.
- Filtration : Use fine-grade filter paper to remove particulates before solvent evaporation .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in the crystal structure be analyzed?
X-ray crystallography is the gold standard. For example:
- Hydrogen-Bond Geometry : Measure donor-acceptor distances (e.g., N–H···O bonds at ~2.8–3.0 Å) and angles (e.g., 120–130°).
- Atomic Displacement Parameters (ADPs) : Analyze thermal motion to assess molecular rigidity (e.g., ADPs < 0.1 Ų indicate stable packing) .
Q. How to resolve contradictions in spectroscopic data across studies?
- Cross-Validation : Compare LCMS (m/z 338 [M+H]⁺) and HPLC retention times with published protocols .
- Isotopic Pattern Analysis : Confirm the presence of trifluoromethyl groups via ¹⁹F NMR or high-resolution mass spectrometry (HRMS).
- Reproducibility : Replicate synthesis under controlled conditions to identify batch-specific impurities .
Q. What environmental stability concerns exist for this compound?
- Degradation Pathways : Monitor for hydrolysis under acidic/basic conditions (avoid strong acids/bases as per SDS guidelines) .
- Environmental Detection : Use LC-MS/MS with multiple reaction monitoring (MRM) to trace degradation products in water matrices, as seen with structurally related perfluoroalkyl substances (PFAS) .
Q. What biological targets are plausible based on structural analogs?
- Enzyme Inhibition : The pyrimidine core and trifluoromethyl group suggest potential kinase or dehydrogenase inhibition.
- Receptor Binding : The anilino group may interact with aryl hydrocarbon receptors (AhR) or G-protein-coupled receptors (GPCRs). Validation : Perform docking studies using crystallographic data and compare with analogs like 5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid, which modulates TGF-β pathways .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Modular Synthesis : Vary substituents on the pyrimidine ring (e.g., replace trifluoromethyl with cyano or methyl groups).
- Functional Assays : Test inhibitory activity against target enzymes (e.g., IC₅₀ determination via fluorescence polarization).
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., Hammett σ values) with bioactivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
